4-(6-Amino-9H-purin-9-yl)butane-1,2,3-triol
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Overview
Description
4-(6-Amino-9H-purin-9-yl)butane-1,2,3-triol is a chemical compound that belongs to the purine family This compound is characterized by a purine ring attached to a butane chain with three hydroxyl groups
Preparation Methods
The synthesis of 4-(6-Amino-9H-purin-9-yl)butane-1,2,3-triol typically involves multi-step chemical reactions. One common method involves the reaction of adenine with a butane derivative under specific conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C). The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
4-(6-Amino-9H-purin-9-yl)butane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(6-Amino-9H-purin-9-yl)butane-1,2,3-triol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and DNA synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-Amino-9H-purin-9-yl)butane-1,2,3-triol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its effects .
Comparison with Similar Compounds
4-(6-Amino-9H-purin-9-yl)butane-1,2,3-triol can be compared with other similar compounds such as:
2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate: This compound has a similar purine structure but different functional groups.
(2S)-2-(D-Alanylamino)-4-(6-amino-9H-purin-9-yl)butanoic acid: This compound also contains a purine ring but has an additional amino acid moiety.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
CAS No. |
98411-74-6 |
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Molecular Formula |
C9H13N5O3 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
4-(6-aminopurin-9-yl)butane-1,2,3-triol |
InChI |
InChI=1S/C9H13N5O3/c10-8-7-9(12-3-11-8)14(4-13-7)1-5(16)6(17)2-15/h3-6,15-17H,1-2H2,(H2,10,11,12) |
InChI Key |
QKCTULZIZBZRBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(C(CO)O)O)N |
Origin of Product |
United States |
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